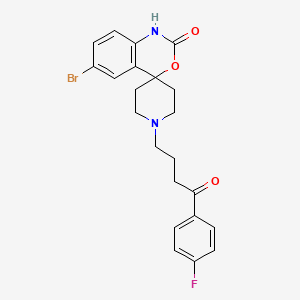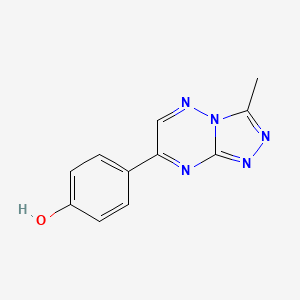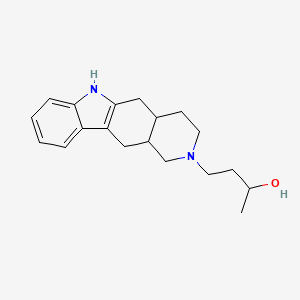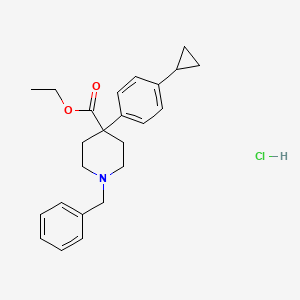
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves several synthetic routes and reaction conditions. The synthesis typically starts with the appropriate pyridinecarboxaldehyde derivative, followed by the introduction of the tetrahydro-1-(1,1-dimethylethyl) group. The O-methyloxime formation is achieved through the reaction with methoxyamine hydrochloride under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme inhibition and receptor bindingIndustrially, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(1,1-dimethylethyl)-, O-methyloxime, monohydrochloride, (E)- stands out due to its unique structural features and versatile applications. Similar compounds include other pyridinecarboxaldehyde derivatives and tetrahydropyridine compounds. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
139886-20-7 |
|---|---|
Molecular Formula |
C11H21ClN2O |
Molecular Weight |
232.75 g/mol |
IUPAC Name |
(E)-1-(1-tert-butyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-11(2,3)13-7-5-6-10(9-13)8-12-14-4;/h6,8H,5,7,9H2,1-4H3;1H/b12-8+; |
InChI Key |
VQJDUEQCFORFEC-MXZHIVQLSA-N |
Isomeric SMILES |
CC(C)(C)N1CCC=C(C1)/C=N/OC.Cl |
Canonical SMILES |
CC(C)(C)N1CCC=C(C1)C=NOC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


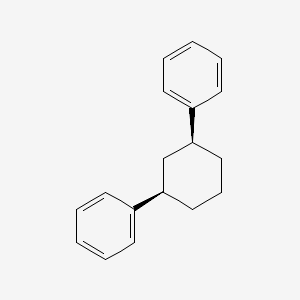

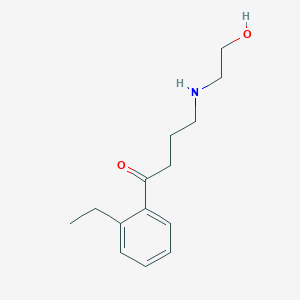
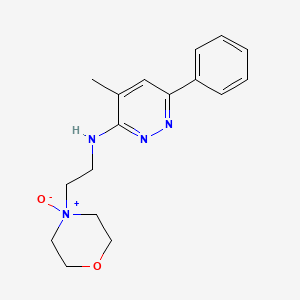

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)



